Erdafitinib

Vue d'ensemble

Description

L’erdafitinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance des fibroblastes utilisé principalement dans le traitement du carcinome urothélial localement avancé ou métastatique. Il est commercialisé sous le nom de marque Balversa et est reconnu pour sa capacité à cibler et à inhiber l’activité des récepteurs du facteur de croissance des fibroblastes 1, 2, 3 et 4 . Ce composé s’est révélé prometteur dans le traitement des cancers présentant des altérations génétiques spécifiques des récepteurs du facteur de croissance des fibroblastes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’erdafitinib implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. L’une des principales voies de synthèse comprend la formation de dérivés de quinoxaline, qui sont ensuite modifiés pour obtenir le produit final . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour garantir les transformations chimiques souhaitées.

Méthodes de production industrielle : La production industrielle de l’this compound met l’accent sur l’optimisation du rendement et de la pureté. Cela implique l’utilisation de réacteurs à grande échelle, un contrôle précis des paramètres réactionnels et des techniques de purification avancées telles que la cristallisation et la chromatographie . Le processus comprend également la préparation de sels pharmaceutiquement acceptables et de dispersions solides amorphes pour améliorer la biodisponibilité et la stabilité du composé.

Analyse Des Réactions Chimiques

Types de réactions : L’erdafitinib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants.

Réduction : L’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide de réducteurs.

Substitution : Remplacement d’un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, qui peuvent présenter des propriétés pharmacologiques différentes ou une efficacité améliorée .

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs du récepteur du facteur de croissance des fibroblastes et leurs interactions avec d’autres molécules.

Biologie : Investigated pour ses effets sur les voies de signalisation cellulaire et son potentiel à moduler les processus cellulaires.

Médecine : Utilisé principalement dans le traitement du carcinome urothélial, avec des recherches en cours sur son efficacité dans d’autres cancers tels que le cancer des voies biliaires, le cancer gastrique, le cancer du poumon non à petites cellules et le cancer de l’œsophage

Industrie : Utilisé dans le développement de thérapies ciblées et d’approches de médecine personnalisée, en particulier pour les cancers présentant des mutations génétiques spécifiques

Applications De Recherche Scientifique

Clinical Applications

1. Metastatic Urothelial Carcinoma

Erdafitinib has received FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma in adults with susceptible FGFR2 or FGFR3 alterations who have progressed following platinum-containing chemotherapy. Key findings from clinical trials include:

- Phase II Study (BLC2001) : In this study, 40% of patients demonstrated an objective response to this compound, with a median progression-free survival (PFS) of 5.5 months and a median overall survival (OS) of 11.3 months .

- Phase III THOR Study : Cohort 1 results indicated that this compound significantly improved OS compared to chemotherapy among patients with FGFR-altered metastatic urothelial carcinoma who had previously received anti-PD1 or anti-PD-L1 therapy .

2. Other Solid Tumors

This compound is being investigated for its efficacy in treating various solid tumors beyond urothelial carcinoma:

- Cholangiocarcinoma : The drug has shown promise in patients with cholangiocarcinoma harboring FGFR alterations, indicating a potential broader application across different cancer types .

- Tumor-Agnostic Efficacy : Recent studies have suggested that this compound may have tumor-agnostic efficacy for solid tumors with FGFR mutations, warranting further exploration in various malignancies .

Safety and Tolerability

While this compound demonstrates significant clinical activity, it is associated with adverse effects such as hyperphosphatemia, stomatitis, and central serous chorioretinopathy. Monitoring serum phosphate levels has emerged as a potential biomarker for treatment response and toxicity management .

Data Summary

The following table summarizes key findings from pivotal studies involving this compound:

| Study | Cancer Type | Objective Response Rate | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| BLC2001 | Urothelial Carcinoma | 40% | 5.5 | 11.3 |

| THOR (Cohort 1) | Metastatic Urothelial Carcinoma | Significantly improved | Not specified | Significantly improved |

| RAGNAR | Solid Tumors (Tumor Agnostic) | Under investigation | Under investigation | Under investigation |

Case Studies

Case Study 1: Advanced Urothelial Carcinoma

A patient with advanced urothelial carcinoma experienced a significant reduction in tumor size following treatment with this compound after failing multiple lines of therapy, highlighting its role as a salvage therapy for resistant cases.

Case Study 2: Cholangiocarcinoma

Another patient diagnosed with cholangiocarcinoma exhibited a remarkable response to this compound, achieving stable disease for over six months post-treatment initiation, suggesting its potential utility in this indication.

Mécanisme D'action

L’erdafitinib exerce ses effets en se liant et en inhibant l’activité enzymatique des récepteurs du facteur de croissance des fibroblastes 1, 2, 3 et 4 . Cette inhibition empêche la phosphorylation et la signalisation subséquente de ces récepteurs, qui sont souvent impliqués dans la prolifération, la différenciation et la survie des cellules cancéreuses. En bloquant ces voies, l’this compound réduit la viabilité des cellules cancéreuses et ralentit la croissance tumorale .

Composés similaires :

Pemigatinib : Un autre inhibiteur du récepteur du facteur de croissance des fibroblastes utilisé dans le traitement du cholangiocarcinome.

Infigratinib : Cible les récepteurs du facteur de croissance des fibroblastes et est utilisé pour des indications similaires à celles de l’this compound.

Futibatinib : Un inhibiteur sélectif du récepteur du facteur de croissance des fibroblastes avec des applications dans divers cancers

Unicité de l’this compound : L’this compound est unique en raison de son inhibition large de plusieurs récepteurs du facteur de croissance des fibroblastes (1, 2, 3 et 4), ce qui le rend efficace contre une plus large gamme d’altérations génétiques par rapport à certains autres inhibiteurs qui peuvent cibler un ou deux récepteurs seulement . De plus, son approbation pour une utilisation dans le carcinome urothélial avec des mutations génétiques spécifiques met en évidence son rôle dans la médecine personnalisée .

Comparaison Avec Des Composés Similaires

Pemigatinib: Another fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma.

Infigratinib: Targets fibroblast growth factor receptors and is used for similar indications as erdafitinib.

Futibatinib: A selective fibroblast growth factor receptor inhibitor with applications in various cancers

Uniqueness of this compound: this compound is unique in its broad inhibition of multiple fibroblast growth factor receptors (1, 2, 3, and 4), making it effective against a wider range of genetic alterations compared to some other inhibitors that may target only one or two receptors . Additionally, its approval for use in urothelial carcinoma with specific genetic mutations highlights its role in personalized medicine .

Activité Biologique

Erdafitinib, an oral pan-FGFR (fibroblast growth factor receptor) inhibitor, has emerged as a significant therapeutic option for patients with advanced solid tumors, particularly metastatic urothelial carcinoma (mUC) harboring specific FGFR alterations. This article explores the biological activity of this compound, detailing its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions as an ATP-competitive inhibitor targeting FGFR1–4. By binding to these receptors, it reversibly inhibits FGFR kinase autophosphorylation and subsequently decreases downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cellular processes such as proliferation, migration, and angiogenesis . The disruption of these pathways can impede tumor growth and progression.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its effectiveness against various solid tumors with FGFR alterations. The following table summarizes key findings from significant studies:

| Study | Population | Dose | Objective Response Rate (ORR) | Median Duration of Response | Common Adverse Events |

|---|---|---|---|---|---|

| BLC2001 (NCT02365597) | mUC patients post-platinum therapy | 8 mg daily | 40% | 5.6 months | Hyperphosphatemia (64%), dry mouth (42%) |

| Phase I Study (NCT01703481) | Advanced solid tumors with FGFR alterations | 9 mg or 10 mg intermittent | Urothelial: 46.2%, Cholangiocarcinoma: 27.3% | Urothelial: 5.6 months, Cholangiocarcinoma: 11.4 months | Skin/nail/eye changes (43%/33%/28%) |

| THOR-2 Trial | High-risk NMIBC patients post-BCG treatment | Oral this compound vs. intravesical chemotherapy | Not specified | Not met in this compound group | Fewer recurrences than chemotherapy |

Case Studies

- BLC2001 Trial : In this pivotal trial, patients with mUC who had progressed after platinum-based chemotherapy were treated with this compound. The study demonstrated a significant ORR of 40%, particularly in patients with FGFR mutations or fusions .

- Phase I Study : This study involved 187 patients with various advanced solid tumors. Results indicated that this compound was well-tolerated, showing promising activity especially in urothelial carcinoma and cholangiocarcinoma .

- THOR-2 Trial : this compound was compared to standard intravesical chemotherapy in high-risk non-muscle invasive bladder cancer (NMIBC) patients who had previously undergone BCG treatment. This compound reduced the risk of disease recurrence or death by 72%, highlighting its potential as a targeted therapy for patients with FGFR alterations .

Safety Profile

The safety profile of this compound is characterized by manageable adverse events. Common side effects include:

- Hyperphosphatemia : Occurred in 64% of patients, primarily grade 1/2 severity.

- Dry Mouth : Reported in 42% of participants.

- Skin/Nail/Eye Changes : Observed in approximately one-third of patients .

Serum phosphate levels have been identified as a pharmacodynamic marker correlating with clinical response, suggesting that monitoring these levels may aid in treatment management .

Propriétés

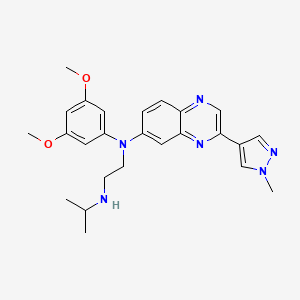

IUPAC Name |

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAHOMJCDNXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027936 | |

| Record name | Erdafitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Urothelial cancer is statistically the fourth most common kind of cancer in the world. In general, such urothelial cancers originate in the urothelium - or the transitional epithelium - a membrane that covers the renal pelvis to the ureter, the bladder, and the proximal two-thirds of the urethra. While 90 to 95% of urothelial cancers are bladder cancers and the other 5 to 10% are upper tract urothelial cancers, the bladder cancers can also be either superficial or invasive (either not having or having invaded the deeper layers of the bladder). Moreover, fibroblast growth factor receptor (FGFR) is a transmembrane protein that is expressed ubiquitously in normal tissues and is involved in various endogenous bio-physiological processes including the homeostasis of phosphate and vitamin D, cell proliferation, cell anti-apoptotic signaling, and cell migration in a variety of cell types. Concurrently, genetic mutations or changes like deregulation of FGFR pathways and FGFR aberrations such as gene amplification, point mutations, and chromosomal translocations have been implicated in the pathogenesis of urothelial cancer, including the possibility of such changes to all four FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4). Changes to the FGFR genes are consequently thought to promote cell proliferation, migration, angiogenesis, and anti-apoptosis in many cancers including urothelial cancer. Erdafitinib is subsequently an oral selective pan-FGFR kinase inhibitor that binds to and inhibits the enzymatic activity of expressed FGFR1, FGFR2, FGFR3, and FGFR4 based on in vitro data. In particular, erdafitinib demonstrates inhibition of FGFR phosphorylation and signaling as well as decreased cell viability in cell lines expressing FGFR genetic alterations, including point mutations, amplifications, and fusions. Erdafitinib demonstrated antitumor activity in FGFR-expressing cell lines and xenograft models derived from tumor types, including bladder cancer. | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1346242-81-6 | |

| Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erdafitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erdafitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erdafitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERDAFITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.